Ro 106-9920 Ro 106-9920 6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine is a sulfoxide.
Brand Name: Vulcanchem
CAS No.: 62645-28-7
VCID: VC21159693
InChI: InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H
SMILES: C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2
Molecular Formula: C10H7N5OS
Molecular Weight: 245.26 g/mol

Ro 106-9920

CAS No.: 62645-28-7

Cat. No.: VC21159693

Molecular Formula: C10H7N5OS

Molecular Weight: 245.26 g/mol

* For research use only. Not for human or veterinary use.

Ro 106-9920 - 62645-28-7

CAS No. 62645-28-7
Molecular Formula C10H7N5OS
Molecular Weight 245.26 g/mol
IUPAC Name 6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine
Standard InChI InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H
Standard InChI Key JFSXSNSCPNFCDM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2
Canonical SMILES C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

Ro 106-9920, also known by its chemical name 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a heterocyclic aromatic compound with distinct structural characteristics that contribute to its biological activity . The compound combines a benzene ring with a tetrazole ring within its framework, creating a complex molecular architecture that enables its specific interactions with biological targets.

Basic Chemical Information

The chemical identity and physical properties of Ro 106-9920 are well-characterized:

PropertyValue
Chemical Name6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine
CAS Number62645-28-7
Molecular FormulaC10H7N5OS
Molecular Weight245.26 g/mol
AppearancePowder
Purity≥99% (commercial preparations)

The compound belongs to the class of sulfoxides, featuring a sulfur-oxygen double bond that connects the phenyl group to the tetrazolopyridazine moiety. This structure confers specific electronic and spatial properties that are crucial for its biological activity.

Mechanism of Action

The primary biological activity of Ro 106-9920 centers on its ability to inhibit NF-κB activation, a critical pathway in inflammatory responses. The mechanism involves several distinctive features that set this compound apart from other NF-κB inhibitors.

Inhibition of NF-κB Activation Pathway

Ro 106-9920 functions as a selective inhibitor of lipopolysaccharide (LPS) and TNF-α-induced IκBα ubiquitination with an IC50 value of approximately 3 μM . This inhibition prevents the subsequent degradation of IκBα, which normally keeps NF-κB sequestered in the cytoplasm. By preserving IκBα integrity, Ro 106-9920 effectively blocks NF-κB's nuclear translocation and transcriptional activity .

Research has identified Ro 106-9920 as a time-dependent inhibitor of IκBα(ee) ubiquitination with an IC50 value of 2.3 ± 0.09 μM in cell-free systems . This mechanism is distinctive because it selectively inhibits an ubiquitination activity that associates with IκBα and specifically ubiquitinates IκBα S32E,S36E (IκBα(ee)) at lysine 21 or 22 .

Unique Ubiquitination Targeting

The ubiquitin E3 ligase activity inhibited by Ro 106-9920 has several noteworthy characteristics:

  • It is inhibited by cysteine-alkylating reagents

  • It is supported by E2UBCH7

  • It requires cIAP2 (cellular inhibitor of apoptosis protein 2) or a cIAP2-associated protein for activity

These properties are inconsistent with what has been reported for SCF(βTRCP), the putative E3 for IκBα ubiquitination, suggesting Ro 106-9920 targets an uncharacterized but essential ubiquitination activity associated with LPS- and TNF-α-induced IκBα degradation and NF-κB activation .

Secondary Inhibitory Effects

In addition to its primary mechanism, Ro 106-9920 demonstrates weak inhibitory activity against several other targets:

  • Epidermal growth factor receptor (EGFR)

  • 5-lipoxygenase (5-LO)

  • Inducible nitric oxide synthase (iNOS)

Biological Activities and Pharmacological Effects

Ro 106-9920 exhibits a range of biological activities stemming from its inhibition of NF-κB signaling, with significant implications for inflammatory processes and cytokine production.

Anti-inflammatory Actions

The compound's anti-inflammatory properties have been demonstrated in both cellular and animal models. Ro 106-9920 effectively blocks the production of multiple pro-inflammatory cytokines:

  • TNF-α

  • IL-1β

  • IL-6

In fresh human peripheral blood mononuclear cells, Ro 106-9920 inhibits LPS-dependent expression of these cytokines with IC50 values below 1 μM, indicating potent anti-inflammatory effects at low concentrations .

The compound also exhibits efficacy following oral administration in acute models of inflammation, including air pouch and LPS challenge models, where it blocks TNF-α production in a dose-dependent manner . This suggests potential therapeutic utility through oral dosing routes.

Effects on Pulmonary Inflammation

Notably, Ro 106-9920 inhibits mucin production in an in vitro model of Chronic Obstructive Pulmonary Disease (COPD) . This activity suggests potential applications in respiratory inflammatory conditions, where mucin overproduction contributes to airway obstruction and disease pathology.

Differential Effects on Cell Viability

Research indicates that Ro 106-9920 can have differential effects on cell viability depending on the cell type. It has been observed to decrease cell viability in cortical cultures while increasing it in hippocampal cell cultures. This cell type-specific effect warrants further investigation to understand the mechanisms underlying these differential responses.

Research Applications and Experimental Data

Ro 106-9920 has been utilized in various research contexts to investigate NF-κB signaling and inflammatory pathways, providing valuable insights into disease mechanisms and potential therapeutic approaches.

Studies on Gene Expression

Research examining global gene expression has identified the NF-κB pathway as a key signaling mechanism in inflammatory responses. In these studies, Ro 106-9920 has been employed as a selective inhibitor to confirm the involvement of NF-κB in regulating expression of microsomal prostaglandin E synthase-1 (mPGES-1), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) .

The table below highlights gene expression changes related to PGE2-synthesizing enzymes and the NF-κB pathway:

SymbolGene NameM-valueFold Changep value
PTGESmicrosomal prostaglandin E synthase-1 (probe 1)0.651.62.4 × 10^-4
PTGESmicrosomal prostaglandin E synthase-1 (probe 2)0.391.30.09
PTGES2microsomal prostaglandin E synthase-2-0.031.01.00
PTGES3cytosolic prostaglandin E synthase (probe 1)0.031.01.00
PTGES3cytosolic prostaglandin E synthase (probe 2)0.161.10.98
PTGS2cyclooxygenase-20.501.40.63

Similar patterns were observed for genes involved in the positive regulation of the IκB kinase/NF-κB cascade, where Ro 106-9920 was used to confirm NF-κB-dependent regulation .

Inflammation Research

In studies investigating inflammation pathways, Ro 106-9920 has been instrumental in characterizing the role of NF-κB in different inflammatory conditions. Its selectivity for IκBα ubiquitination makes it a valuable tool for dissecting specific aspects of the NF-κB signaling cascade.

Several research publications have cited the use of Ro 106-9920 in investigating:

  • Galectin-3-mediated brain inflammation in Huntington's disease models

  • ATF4 regulation of MCP-1 in microvascular endothelial cells

  • Toll-like receptor engagement in cortical microglia and astrocytes

  • Regulation of neutrophil extracellular trap formation

These diverse applications highlight the compound's utility as a research tool across multiple inflammatory and immunological research contexts.

IC50 Values and Inhibitory Potency

The inhibitory potency of Ro 106-9920 has been characterized across different experimental systems:

Target/PathwayIC50 ValueExperimental SystemReference
IκBα ubiquitination3 μMCell-based assays
IκBα(ee) ubiquitination2.3 ± 0.09 μMCell-free system
Cytokine expression (TNF-α, IL-1β, IL-6)<1 μMHuman peripheral blood mononuclear cells

These data demonstrate that Ro 106-9920 exhibits consistent inhibitory activity across different experimental platforms, with particularly potent effects on cytokine expression in human primary cells.

Practical Considerations for Laboratory Use

For researchers working with Ro 106-9920, several practical considerations should be noted to ensure optimal experimental outcomes.

Solution Preparation

For experimental applications, stock solutions are typically prepared in DMSO or ethanol, with DMSO offering higher solubility (up to 100 mM) . While fresh preparation is ideal, properly sealed and stored stock solutions can be used for several months when maintained at -20°C .

For challenging dissolutions, the following procedure is recommended:

  • Warm the vial to 37°C

  • Agitate in an ultrasonic bath until completely dissolved

  • Allow to reach room temperature before use

Experimental Design Considerations

When designing experiments with Ro 106-9920, researchers should account for:

  • The time-dependent nature of its inhibition (pre-incubation may enhance efficacy)

  • Potential secondary effects at higher concentrations

  • Cell type-specific responses, particularly regarding viability effects

  • Appropriate vehicle controls (DMSO or ethanol at matching concentrations)

These considerations help ensure reliable and reproducible results when using this compound in research settings.

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245.2602 g/mol